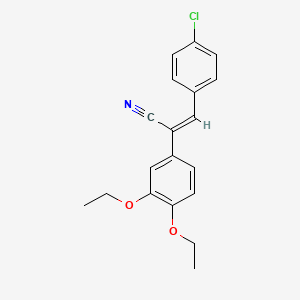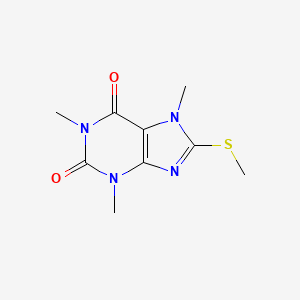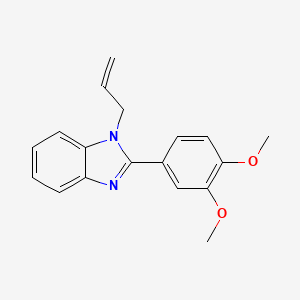
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylcyclohexylidene)cyclopropanecarbohydrazide, also known as CPPC, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPPC is a cyclopropane derivative that has been synthesized and studied for its various pharmacological effects.
Wissenschaftliche Forschungsanwendungen
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been studied for its various pharmacological effects, including its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential in the treatment of epilepsy. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has demonstrated anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity and has been implicated in the pathophysiology of epilepsy.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators in the body, suggesting its potential as an anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-tumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, which make it suitable for further research. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is also relatively stable and easy to handle, making it a convenient compound to work with. However, there are some limitations to using N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. One area of interest is its potential as an anticonvulsant agent, particularly in the treatment of refractory epilepsy. Further studies are needed to determine the optimal dosage and administration route of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide for this indication. Another area of interest is its potential as an anti-tumor agent, particularly in the treatment of breast cancer. Studies are needed to determine the efficacy of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide and its potential as an anti-inflammatory agent.
Synthesemethoden
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide can be synthesized by reacting 3-methylcyclohexanone with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with cyclopropanecarboxylic acid chloride to obtain N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. The synthesis of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been optimized to achieve high yields and purity, making it suitable for further research.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-10(7-8)12-13-11(14)9-5-6-9/h8-9H,2-7H2,1H3,(H,13,14)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDETQFZQELRN-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2CC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2CC2)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)





![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)


![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)